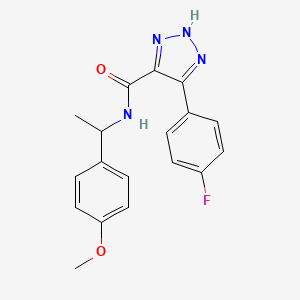

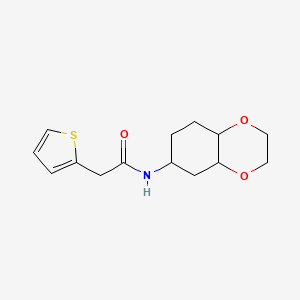

4-(4-fluorophenyl)-N-(1-(4-methoxyphenyl)ethyl)-1H-1,2,3-triazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The fluorophenyl, methoxyphenyl, and carboxamide groups would likely be introduced in separate steps, either before or after the formation of the triazole ring, depending on the specific synthetic route chosen .Molecular Structure Analysis

The presence of the triazole ring, the fluorophenyl group, the methoxyphenyl group, and the carboxamide group would all contribute to the overall molecular structure of the compound. The electron-withdrawing nature of the fluorine atom in the fluorophenyl group and the electron-donating nature of the methoxy group in the methoxyphenyl group could create interesting electronic effects within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring and the various substituents. The triazole ring is generally quite stable, but can participate in certain reactions under specific conditions . The fluorophenyl, methoxyphenyl, and carboxamide groups could also potentially participate in various reactions, depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Aplicaciones Científicas De Investigación

PET Tracers for Serotonin Receptors

García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as PET tracers for studying serotonin 5-HT(1A) receptors. Their findings indicate that these compounds, due to their high brain uptake and slow brain clearance, are promising candidates for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Antimicrobial and Anticancer Agents

Başoğlu et al. (2013) and Aliabadi et al. (2010) have synthesized compounds containing fluorophenyl and methoxyphenyl components, evaluating them for antimicrobial, antilipase, antiurease, and anticancer activities. These compounds demonstrated good to moderate antimicrobial activity against various microorganisms, and certain derivatives showed promising cytotoxic activities against human cancer cell lines (Başoğlu et al., 2013); (Aliabadi et al., 2010).

Alzheimer's Disease Research

Kepe et al. (2006) utilized a serotonin 1A molecular imaging probe, closely related to the compound , for quantifying 5-HT(1A) receptor densities in Alzheimer's disease patients. This research provided valuable insights into the neurological aspects of Alzheimer's disease (Kepe et al., 2006).

Enzyme Inhibitors for Alzheimer's and Diabetes

Saleem et al. (2018) focused on the synthesis of a compound similar to 4-(4-fluorophenyl)-N-(1-(4-methoxyphenyl)ethyl)-1H-1,2,3-triazole-5-carboxamide, examining its potential as an enzyme inhibitor for controlling Alzheimer's and diabetic disease. Their findings suggest practical applications for such compounds in medicinal chemistry (Saleem et al., 2018).

Neurotransmission Studies

Choi et al. (2015) and Plenevaux et al. (2000) investigated compounds structurally related to the target compound for studying serotonergic neurotransmission in human subjects using PET imaging. These studies contribute to a better understanding of serotonin receptors in the brain (Choi et al., 2015); (Plenevaux et al., 2000).

Corrosion Inhibition

Bentiss et al. (2009) explored the use of derivatives of the compound for inhibiting corrosion in mild steel, indicating its potential application in materials science (Bentiss et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-11(12-5-9-15(25-2)10-6-12)20-18(24)17-16(21-23-22-17)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,24)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPICPWUKUPQGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NC(=O)C2=NNN=C2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2930058.png)

![N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2930063.png)

![2-(4-Phenylpiperazino)-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2930065.png)

methanone](/img/structure/B2930068.png)

![N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide](/img/structure/B2930070.png)

![N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE](/img/structure/B2930075.png)

![Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B2930076.png)

![6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2930078.png)

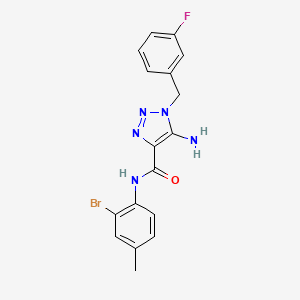

![1-(3-methoxyphenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2930081.png)